1,3,5-Trichlorobenzene

Vue d'ensemble

Description

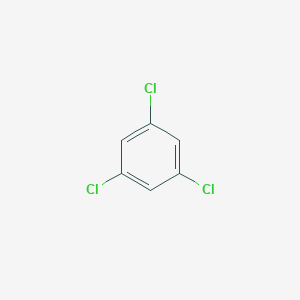

Le 1,3,5-trichlorobenzène est un composé organochloré de formule chimique C6H3Cl3 . C'est l'un des trois isomères du trichlorobenzène, caractérisé par la présence de trois atomes de chlore liés à un cycle benzénique aux positions 1, 3 et 5. Ce composé existe sous forme de cristaux incolores et est plus symétrique que ses autres isomères, qui sont des liquides à température ambiante .

Méthodes De Préparation

Le 1,3,5-trichlorobenzène ne se forme pas par chloration directe du benzène. Il est généralement synthétisé par la réaction de Sandmeyer à partir de la 3,5-dichloroaniline. Le processus implique la diazotation de la 3,5-dichloroaniline suivie de sa réaction avec le chlorure de cuivre(I) . Les méthodes de production industrielle impliquent souvent la chloration de dérivés du benzène dans des conditions contrôlées afin d'obtenir le motif de substitution souhaité .

Analyse Des Réactions Chimiques

Le 1,3,5-trichlorobenzène subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut subir des réactions de substitution nucléophile où les atomes de chlore sont remplacés par d'autres nucléophiles tels que des groupes hydroxyle, amino ou alcoxy. Les réactifs courants incluent l'hydroxyde de sodium, l'ammoniac et les alcools.

Réactions de réduction : Le composé peut être réduit pour former des benzènes moins chlorés ou du benzène lui-même en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.

Réactions d'oxydation : L'oxydation du 1,3,5-trichlorobenzène peut conduire à la formation d'acides benzoïques chlorés ou d'autres produits oxydés.

4. Applications de la recherche scientifique

Le 1,3,5-trichlorobenzène a plusieurs applications dans la recherche scientifique et l'industrie :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques, notamment des herbicides, des colorants et des produits pharmaceutiques.

Biologie : Le composé est étudié pour ses effets sur les systèmes biologiques et son utilisation potentielle dans la recherche biochimique.

Médecine : Il sert d'intermédiaire dans la production de certains composés médicamenteux.

Industrie : Le 1,3,5-trichlorobenzène est utilisé comme solvant et dans la fabrication de lubrifiants, d'électrolytes et d'autres produits chimiques industriels

5. Mécanisme d'action

Le mécanisme d'action du 1,3,5-trichlorobenzène implique son interaction avec diverses cibles moléculaires. Il peut agir comme substrat pour des enzymes telles que la camphre 5-monooxygénase, conduisant à son métabolisme et à ses effets ultérieurs sur les systèmes biologiques. Les voies impliquées comprennent le métabolisme oxydatif et les réactions de conjugaison .

Applications De Recherche Scientifique

Industrial Applications

- Solvent Use :

- Chemical Intermediate :

- Historical Use in Dielectric Fluids :

Environmental Impact

- Persistence and Mobility :

- Toxicological Studies :

Case Studies

-

Health Risk Assessments :

- The Minnesota Department of Health conducted assessments indicating that while 1,3,5-TCB shares metabolic pathways with other trichlorobenzenes like 1,2,4-TCB, it does not appear to be more toxic than its counterparts . Observations of developmental effects in offspring following maternal exposure highlight the need for caution in its use.

- Environmental Monitoring :

Summary Table of Applications

| Application | Description | Environmental Concerns |

|---|---|---|

| Solvent | Used for dissolving oils and resins | Potential groundwater contamination |

| Chemical Intermediate | Precursor for dyes and other chemicals | Toxicological implications |

| Dielectric Fluids | Historical use in transformers | Legacy contamination issues |

Mécanisme D'action

The mechanism of action of 1,3,5-trichlorobenzene involves its interaction with various molecular targets. It can act as a substrate for enzymes such as camphor 5-monooxygenase, leading to its metabolism and subsequent effects on biological systems. The pathways involved include oxidative metabolism and conjugation reactions .

Comparaison Avec Des Composés Similaires

Le 1,3,5-trichlorobenzène est unique parmi ses isomères en raison de sa structure symétrique, ce qui entraîne des propriétés physiques distinctes telles qu'un point de fusion plus élevé. Des composés similaires comprennent :

- 1,2,3-trichlorobenzène

- 1,2,4-trichlorobenzène

- 1,3,5-tribromobenzène

Ces composés diffèrent par la position des atomes de chlore sur le cycle benzénique, ce qui entraîne des variations dans leur réactivité chimique et leurs applications .

Activité Biologique

1,3,5-Trichlorobenzene (TCB) is a chlorinated aromatic hydrocarbon that has garnered attention due to its widespread industrial use and potential environmental and health impacts. Understanding its biological activity is crucial for assessing its toxicological profile and implications for human health and the environment. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound is an isomer of trichlorobenzene with three chlorine atoms substituted on the benzene ring at the 1, 3, and 5 positions. It is primarily used as a solvent in organic synthesis and as an intermediate in the production of various chemicals and pesticides . Its chemical structure is represented as follows:

Toxicological Profile

The toxicological profile of this compound has been investigated through various animal studies. Key findings include:

- Liver Effects : In a 13-week inhalation study on rats, no significant effects were observed on body weight or hematology. However, there were indications of potential liver toxicity at higher exposure levels . Histopathological examinations revealed liver necrosis and hypertrophy at doses exceeding 300 mg/kg/day in related studies involving other trichlorobenzene isomers .

- Renal Toxicity : Renal lesions were noted in male rats exposed to this compound. These included hyperplasia of renal tubular epithelial cells and eosinophilic inclusions . The lesions were consistent with male-specific nephropathy observed in other studies involving different trichlorobenzene isomers .

- Developmental Effects : In gestational studies, pregnant rats exposed to high doses (≥300 mg/kg/day) showed mild histological changes in the thyroid gland and an increase in resorptions during pregnancy . Additionally, offspring exhibited abnormal eye lens development at elevated exposure levels .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Inhalation Study | No significant effects on body weight; potential liver toxicity noted |

| Renal Study | Induction of renal lesions in male rats; hyperplasia and eosinophilic inclusions observed |

| Developmental Study | Increased resorptions; abnormal eye lens development in offspring |

Case Study 1: Occupational Exposure

A case study involving workers exposed to this compound during manufacturing processes reported symptoms consistent with chlorinated solvent exposure. Symptoms included respiratory distress and skin irritation. Long-term monitoring revealed elevated liver enzymes among workers compared to controls, suggesting a potential link between exposure and hepatotoxicity .

Case Study 2: Environmental Impact

In an environmental assessment near a chemical manufacturing site, groundwater contamination with this compound was detected. Health risk assessments indicated potential exposure risks for nearby residents through contaminated drinking water. The study concluded that long-term exposure could lead to adverse health effects similar to those observed in animal studies .

Q & A

Basic Research Questions

Q. What are the critical physical properties of 1,3,5-Trichlorobenzene (1,3,5-TCB) that influence experimental design?

1,3,5-TCB is a crystalline solid with a melting point of 63–65°C and a boiling point of 208°C . Its low aqueous solubility (log S = -4.44) and high log P (4.3) indicate hydrophobicity, necessitating the use of organic solvents (e.g., hexane, dichloromethane) for dissolution . These properties dictate solvent selection for synthesis, extraction, and chromatography. For storage, ensure airtight containers to prevent sublimation and contamination .

Q. How can researchers safely handle and store 1,3,5-TCB in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves (tested to EN 374 or equivalent standards) for chemical resistance .

- Ventilation: Work under fume hoods to minimize inhalation risks.

- Storage: Keep in tightly sealed glass containers away from oxidizers and heat sources. No special fire measures are required, but avoid contact with food/feed .

- Spill Management: Collect solid material mechanically; avoid water rinsing to prevent environmental release .

Q. What synthetic routes yield high-purity 1,3,5-TCB for analytical standards?

1,3,5-TCB is typically synthesized via catalytic chlorination of benzene or isomer separation from trichlorobenzene mixtures. For high purity (>98%):

- Isomer Purification: Use fractional crystallization in ethanol, leveraging its lower solubility compared to 1,2,4-TCB .

- Chromatographic Validation: Confirm purity via GC-ECD with a DB-5 capillary column (30 m × 0.25 mm ID, 0.25 µm film) .

Advanced Research Questions

Q. What analytical methods resolve contradictions in reported solubility data for 1,3,5-TCB?

Discrepancies in solubility (e.g., 0.0 g/L in water vs. trace organic solvent miscibility) arise from measurement conditions. To standardize

- Temperature Control: Conduct solubility assays at 25°C ± 0.1°C using a thermostated shaking bath.

- Detection Limits: Employ HPLC-UV (λ = 254 nm) with a C18 column for quantification below 1 ppm .

- Quality Controls: Cross-validate with solid-phase microextraction (SPME) and GC-MS to address matrix effects .

Q. How can isomer-specific interactions of 1,3,5-TCB be studied in environmental matrices?

- Photolytic Degradation: Exclude 1,3,5-TCB to UV-C light (254 nm) in a photoreactor and monitor intermediates (e.g., dichlorobenzenes) via LC-QTOF-MS .

- Isomer Separation: Use a Supelco SPB-Octyl column (30 m × 0.25 mm ID) with a temperature gradient (50°C to 280°C at 10°C/min) to resolve co-eluting isomers .

- Ecotoxicity Assays: Compare bioaccumulation factors in Daphnia magna with 1,2,4-TCB to assess isomer-specific toxicity .

Q. What experimental designs mitigate interference from 1,3,5-TCB degradation products in environmental samples?

- Sample Preservation: Acidify water samples to pH < 2 with HCl to inhibit microbial degradation .

- Derivatization: Convert polar degradation products (e.g., chlorophenols) to volatile esters using BSTFA + 1% TMCS for GC-ECD analysis .

- Blank Spikes: Include field blanks spiked with deuterated 1,3,5-TCB-d₃ to track artifactual formation .

Propriétés

IUPAC Name |

1,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFYDZQGKAQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026195 | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/ | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/ | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles, White crystals, Long needles | |

CAS No. |

108-70-3, 63697-19-8 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-trichlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | s-Trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS4M0BX3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.